BenchChemオンラインストアへようこそ!

Tanshindiol B

EZH2 Histone Methyltransferase Epigenetic Inhibitor

Tanshindiol B stands apart as a chemically unique tool for two non-apoptotic mechanisms: EZH2 methyltransferase inhibition (IC50 0.52 μM) and NQO1-dependent noptosis induction—activities unavailable from common Tanshinones. This differentiation precludes generic substitution, making it essential for epigenetic regulation and cell death studies. Secure this benchmark compound to validate SAM-competitive inhibitor design and apoptosis-resistant cancer pathways.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 97465-70-8
Cat. No. B3030842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshindiol B
CAS97465-70-8
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
InChIInChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1
InChIKeyRTKDBIDPGKCZJS-KPZWWZAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshindiol B (CAS 97465-70-8) NQO1-Dependent Noptosis Inducer and EZH2 Inhibitor for Cancer Research Procurement


Tanshindiol B (TSB), a naphthaquinone diterpene isolated from the roots of Salvia miltiorrhiza (Danshen), is a minor tanshinone pigment first characterized in 1985 [1]. As a natural product with a distinct abietane-type scaffold, it exhibits a unique dual pharmacological profile: it induces NQO1-dependent programmed necrosis (noptosis) in glioblastoma [2] and acts as a potent EZH2 histone methyltransferase inhibitor (IC50 = 0.52 μM) [3]. Its mechanism of action diverges sharply from that of the more abundant tanshinones such as Tanshinone IIA and Cryptotanshinone, making it a chemically valuable tool for studying non-apoptotic cell death pathways and epigenetic regulation in cancer.

Why Tanshinone IIA or Cryptotanshinone Cannot Substitute Tanshindiol B in Targeted Noptosis and EZH2 Studies


Generic substitution with major tanshinones such as Tanshinone IIA or Cryptotanshinone is not scientifically valid for studies requiring NQO1-dependent noptosis induction or potent EZH2 inhibition. Tanshindiol B induces a unique, non-apoptotic programmed necrosis (noptosis) that is completely abolished by the NQO1 inhibitor dicoumarol, a mechanism not shared by Tanshinone IIA or Cryptotanshinone [1]. Furthermore, Tanshindiol B exhibits an IC50 of 0.52 μM against EZH2 methyltransferase, whereas Tanshinone IIA shows no reported EZH2 inhibitory activity at comparable concentrations [2]. The differences in molecular structure—particularly the hydroxylation pattern on the naphthoquinone core—dictate these distinct target engagement profiles, precluding simple one-to-one replacement in experimental workflows.

Quantitative Differentiation of Tanshindiol B Against Closest Tanshinone Analogs


EZH2 Histone Methyltransferase Inhibition: Tanshindiol B vs. Tanshindiol C

Tanshindiol B potently inhibits EZH2 methyltransferase activity with an IC50 of 0.52 μM in an in vitro enzymatic assay, comparable to Tanshindiol C (IC50 = 0.55 μM) [1]. While both compounds show similar potency, Tanshindiol B offers a distinct stereochemical profile that may influence selectivity and off-target effects in cellular contexts. In Pfeiffer lymphoma cells harboring an EZH2 A677G activating mutation, Tanshindiol C reduced H3K27me3 levels, and Tanshindiol B is expected to exhibit comparable epigenetic modulation [1].

EZH2 Histone Methyltransferase Epigenetic Inhibitor

Nrf2-Mediated Antioxidant Response: Tanshindiol B vs. Tanshinone IIA

In HEK 293T cells, Tanshindiol B induces a 6.80-fold activation of the antioxidant response element (ARE) luciferase reporter, significantly outperforming Tanshinone IIA (2.58-fold) and Cryptotanshinone (4.78-fold) [1][2]. The 2.6× higher ARE activation suggests superior Nrf2 pathway engagement, likely due to structural features that enhance Keap1 interaction disruption. In Hepa 1c1c7 cells, Tanshindiol B achieves a 2-fold induction of quinone reductase (QR) activity at 4.85 μM, comparable to Tanshinone IIA (5.10 μM) [2].

Nrf2 ARE Oxidative Stress

PTP1B Inhibition for Diabetes Research: Tanshindiol B vs. Cryptotanshinone and Tanshinone IIA

Tanshindiol B (referred to as Tanshinol B in the study) inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 4.7 ± 0.4 μM, demonstrating 1.2× higher potency than Cryptotanshinone (5.5 ± 0.9 μM) and at least 4× higher potency than Tanshinone IIA (IC50 = 18.6–254.8 μM) [1]. Kinetic analysis classifies Tanshindiol B as a mixed-noncompetitive inhibitor of PTP1B, distinct from the classical-noncompetitive inhibition mode of other tanshinones [1].

PTP1B Insulin Resistance Type 2 Diabetes

NQO1-Dependent Noptosis Induction: Unique Mechanism Not Shared by Tanshinone IIA

Tanshindiol B triggers a unique form of programmed necrosis termed noptosis, which is strictly dependent on NQO1 enzymatic activity. In U87 glioblastoma cells, Tanshindiol B induces significant cell death characterized by oxidative stress, DNA damage, PARP1 hyperactivation, and NAD+ depletion [1]. This cell death pathway is completely abolished by the NQO1 inhibitor dicoumarol (DIC) and does not fit the criteria of apoptosis, ferroptosis, or necroptosis [1]. In contrast, Tanshinone IIA does not induce noptosis and primarily acts through caspase-dependent apoptosis or autophagy [2]. In a zebrafish xenograft model, Tanshindiol B significantly suppresses GBM tumor growth in an NQO1-dependent manner [1].

NQO1 Noptosis Glioblastoma

Cardioprotective Efficacy: Tanshindiol B vs. Tanshinone IIA in Hypoxia-Induced Cardiac Failure

In isolated, perfused rat hearts subjected to hypoxia, Tanshindiol B protects the myocardium from hypoxia-induced cardiac contractile failure [1]. While direct quantitative comparisons with Tanshinone IIA are not available from the same study, literature indicates that Tanshinone IIA primarily exerts cardioprotection via anti-apoptotic and anti-inflammatory pathways, whereas Tanshindiol B's effect is associated with preservation of contractile function during hypoxia [1][2].

Cardioprotection Myocardial Ischemia Hypoxia

High-Impact Research and Procurement Scenarios for Tanshindiol B


Epigenetic Drug Discovery: EZH2 Inhibitor Screening and SAR Studies

Leverage Tanshindiol B's sub-micromolar EZH2 inhibitory activity (IC50 = 0.52 μM) as a benchmark in high-throughput screening assays for novel epigenetic modulators. Its natural product scaffold provides a starting point for medicinal chemistry optimization, particularly in designing SAM-competitive inhibitors. Procure for use in enzymatic assays, cellular histone methylation ELISAs, and Western blot analysis of H3K27me3 levels in lymphoma or solid tumor cell lines [1].

Cancer Biology: Investigating Non-Apoptotic Cell Death (Noptosis) Pathways

Employ Tanshindiol B as a chemical inducer of NQO1-dependent noptosis in glioblastoma (GBM) and other NQO1-overexpressing cancer models. This compound enables studies of apoptosis-resistant tumors, such as TMZ-resistant GBM, and can be used in zebrafish xenograft models to validate in vivo efficacy. Co-treatment with the NQO1 inhibitor dicoumarol serves as a critical control to confirm target specificity [2].

Metabolic Disease Research: PTP1B Inhibition for Insulin Sensitization

Utilize Tanshindiol B as a mixed-noncompetitive PTP1B inhibitor (IC50 = 4.7 μM) in enzymatic and cellular assays aimed at improving insulin sensitivity. Its superior potency over Cryptotanshinone (IC50 = 5.5 μM) and Tanshinone IIA (IC50 > 18 μM) makes it a preferred tool compound for structure-activity relationship (SAR) studies and for validating PTP1B as a therapeutic target in type 2 diabetes and obesity [3].

Oxidative Stress and Cytoprotection: Nrf2/ARE Pathway Activation

Apply Tanshindiol B as a potent Nrf2 activator in cell-based models of oxidative stress, inflammation, or neurodegeneration. Its 6.80-fold ARE luciferase induction in HEK 293T cells surpasses Tanshinone IIA (2.58-fold) and provides a robust assay window for screening cytoprotective agents. Ideal for studies requiring upregulation of HO-1, NQO1, and other phase II detoxifying enzymes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanshindiol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.